3-Chloro-4-piperazinobenzoic acid
Overview
Description
3-Chloro-4-piperazinobenzoic acid is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol. It is known for its role as a reagent in the preparation of piperazinylquinazolines and related compounds, which act as agonists of neurotensin receptor 1. This compound is characterized by the presence of a piperazine ring attached to a benzoic acid moiety, with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.
Scientific Research Applications
3-Chloro-4-piperazinobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of piperazinylquinazolines.
Biology: The compound is studied for its potential interactions with biological receptors, such as neurotensin receptor 1.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an agonist in receptor-mediated pathways.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Safety and Hazards
When handling 3-Chloro-4-piperazinobenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Preparation Methods
The synthesis of 3-Chloro-4-piperazinobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with piperazine under specific conditions. One common method includes:
Synthetic Route: The reaction of 3-chlorobenzoic acid with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and may require a catalyst to enhance the reaction rate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
3-Chloro-4-piperazinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products: Depending on the reagents and conditions, the major products can include substituted benzoic acids or piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-4-piperazinobenzoic acid involves its interaction with specific molecular targets, such as neurotensin receptor 1. By binding to this receptor, the compound can modulate various signaling pathways, leading to physiological effects. The exact molecular pathways and targets are still under investigation, but its role as an agonist suggests it may enhance or mimic the action of natural ligands .
Comparison with Similar Compounds
3-Chloro-4-piperazinobenzoic acid can be compared with other similar compounds, such as:
3-Fluoro-4-piperazinobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
3-Methyl-4-piperazinobenzoic acid: Contains a methyl group instead of chlorine.
3-Chloro-4-(1-piperazinyl)benzoic acid: Another structural isomer with slight variations in the positioning of functional groups.
Properties
IUPAC Name |
3-chloro-4-piperazin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFWLAEWINGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284125 | |
Record name | 3-Chloro-4-(1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-06-8 | |
Record name | 3-Chloro-4-(1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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